(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide
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Description
The compound “(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The “2E” indicates the geometry around the double bond, and “N” refers to a nitrogen atom. The “prop-2-enamide” part of the name suggests the presence of a propene (three-carbon alkene) structure with an amide functional group .
Molecular Structure Analysis
Again, without specific data, we can only infer that the molecule likely has a complex 3D structure due to the presence of the bipyridine moiety and the prop-2-enamide group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the double bond in the prop-2-enamide part could undergo addition reactions . The nitrogen in the amide could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. Properties such as solubility, melting point, boiling point, and reactivity could vary widely .Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-13H,14H2,(H,24,25)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESVYOZSSYSBRM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide |
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